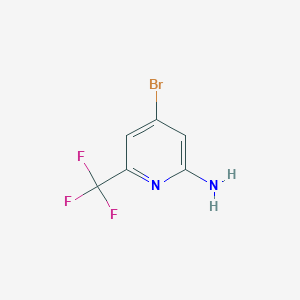

4-Bromo-6-(trifluoromethyl)pyridin-2-amine

描述

属性

IUPAC Name |

4-bromo-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHXGHOCCWZKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268960 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196147-49-5 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196147-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a bromopyridine derivative with a trifluoromethyl-substituted boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

4-Bromo-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, with conditions involving solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield various aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

科学研究应用

Medicinal Chemistry

4-Bromo-6-(trifluoromethyl)pyridin-2-amine serves as a crucial building block in synthesizing pharmaceutical compounds targeting neurological and inflammatory diseases. Its unique electronic properties due to the trifluoromethyl group enhance its reactivity and interaction with biological targets.

- Mechanism of Action : The compound may bind to specific molecular targets, such as enzymes or receptors, modulating their activity. Preliminary studies suggest potential inhibition of key metabolic enzymes and antimicrobial activity against certain bacterial strains.

Materials Science

In materials science, this compound is explored for its utility in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The trifluoromethyl group contributes to its electronic properties, making it suitable for applications in electronic devices.

Biological Research

This compound is utilized as a biochemical probe to investigate enzyme functions and protein interactions. Its ability to selectively interact with various biological targets provides insights into metabolic pathways and cellular processes.

Antichlamydial Activity

A notable study evaluated the efficacy of this compound against Chlamydia trachomatis. The results indicated selective activity against this pathogen without affecting host cell viability. The trifluoromethyl substituent was crucial for achieving this selectivity, highlighting its potential therapeutic applications.

Enzyme Interaction Studies

Research has focused on the interaction of this compound with various enzymes involved in metabolic pathways. These studies are essential for optimizing its use in drug design and development. Preliminary findings suggest that it may inhibit key metabolic enzymes, indicating its potential as a therapeutic agent.

作用机制

The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine is best contextualized by comparing it to related pyridine derivatives. Below is a detailed analysis:

Structural Analogues and Substitution Patterns

Physicochemical and Functional Differences

Reactivity :

- The 4-bromo substituent in the target compound offers superior reactivity in palladium-catalyzed reactions compared to 2-bromo isomers (e.g., 2-Bromo-6-(trifluoromethyl)pyridin-3-amine) due to reduced steric hindrance .

- Chlorine substitution (e.g., 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine) increases electrophilicity but reduces nucleophilic aromatic substitution rates compared to bromine .

Biological Activity :

- The trifluoromethyl group in all analogues enhances binding affinity to hydrophobic protein pockets, critical in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors) .

- Fluorine-rich derivatives like 4-Bromo-3,5,6-trifluoropyridin-2-amine exhibit improved bioavailability and resistance to oxidative metabolism .

Synthetic Utility :

Research Findings and Trends

Recent studies highlight the growing importance of regioselective synthesis to optimize halogenated pyridines. For example:

- Crystal Structure Analysis : SHELXL refinements () enable precise determination of substituent effects on molecular packing, critical for solid-state applications.

- Sustainability : Chlorine-substituted analogues (e.g., 6-Chloro-5-(trifluoromethyl)pyridin-2-amine) are prioritized in green chemistry for reduced toxicity .

生物活性

4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring, contributing to its unique chemical properties and reactivity.

- Molecular Formula : C₆H₄BrF₃N

- Molecular Weight : Approximately 241.01 g/mol

- Functional Groups : The presence of the trifluoromethyl group significantly influences the electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

- Antimicrobial Activity : The trifluoromethyl substituent has been linked to enhanced antimicrobial properties, particularly against certain bacterial strains.

Antichlamydial Activity

One significant area of research has been the evaluation of this compound against Chlamydia trachomatis. A study indicated that compounds with a trifluoromethyl group exhibited selective activity against this pathogen without affecting host cell viability. The presence of the trifluoromethyl group was crucial for achieving this selectivity, as derivatives lacking this group showed no significant activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyridine ring can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl at specific positions enhances potency against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The following table summarizes the SAR findings related to various derivatives:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antichlamydial |

| 5-Bromo-2-(difluoromethyl)pyridine | 64 | Moderate Antibacterial |

| 3-Bromo-2-(trifluoromethyl)pyridine | 128 | Low Antibacterial |

| Unsubstituted Pyridine Derivative | >256 | Inactive |

This table illustrates how variations in substitution patterns influence biological activity, highlighting the importance of the trifluoromethyl group in enhancing efficacy.

Case Studies and Research Findings

- Chlamydia Inhibition : Research demonstrated that derivatives containing a trifluoromethyl group were more effective than existing treatments like spectinomycin, indicating potential for new therapeutic options against chlamydial infections .

- Antimicrobial Efficacy : In vitro studies showed that compounds with similar structures but lacking electron-withdrawing groups displayed significantly reduced activity against S. aureus, underscoring the role of such groups in enhancing antimicrobial properties .

- Cellular Assays : Further investigations into cellular interactions revealed that compounds with a similar structural motif exhibited high cellular potency and selectivity towards targeted pathways, making them promising candidates for drug development .

常见问题

Q. What are the standard synthetic routes for preparing 4-Bromo-6-(trifluoromethyl)pyridin-2-amine?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions on pyridine derivatives. For example, substitution reactions using 2,3-dichloro-5-(trifluoromethyl)pyridine as a precursor can yield intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine, which can be further brominated. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical. A study achieved an 87.12% yield for a similar trifluoromethylpyridin-2-amine derivative using ethanol as the solvent and controlled heating .

Q. Key Reaction Parameters :

| Precursor | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | NH₃ in ethanol, 80°C | 87.12% |

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques (¹H NMR, FTIR) and single-crystal X-ray diffraction (SCXRD). For instance:

Q. What are common reactions involving the bromo substituent in this compound?

- Methodological Answer : The bromo group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example:

- Buchwald-Hartwig amination : Substitution with amines to form C-N bonds .

- Sonogashira coupling : Reaction with alkynes for functionalized pyridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Byproducts often arise from incomplete substitution or over-halogenation. Strategies include:

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies (e.g., NMR vs. SCXRD bond lengths) are addressed by:

Q. How does the trifluoromethyl group influence electronic properties and regioselectivity in reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitution to the meta position. Computational studies (e.g., DFT) predict:

- Charge Distribution : Increased positive charge at the C-4 position, favoring nucleophilic attack .

- Reactivity Trends : Enhanced stability of intermediates in Suzuki couplings due to inductive effects .

Data Contradiction Analysis

Q. How to address inconsistent NMR data for amine protons in polar solvents?

- Methodological Answer : Broad or split peaks in polar solvents (e.g., DMSO-d₆) indicate hydrogen bonding. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。